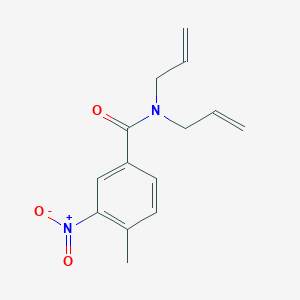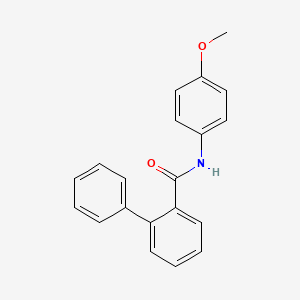
3-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FMBTA and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
FMBTA has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, FMBTA has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, FMBTA has been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells. FMBTA has also been tested as a potential drug candidate for the treatment of various diseases, including Parkinson's disease and multiple myeloma.
作用機序
The mechanism of action of FMBTA is not fully understood, but it is believed to work by inhibiting the aggregation of proteins in the body. Specifically, FMBTA has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, FMBTA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
FMBTA has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the aggregation of proteins, FMBTA has been shown to have anti-inflammatory properties and can reduce oxidative stress in the body. FMBTA has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
実験室実験の利点と制限
FMBTA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, FMBTA has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of FMBTA is that it is not water-soluble, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on FMBTA. One area of research could focus on the development of more water-soluble derivatives of FMBTA, which could make it easier to use in certain experiments. Additionally, further research could explore the potential use of FMBTA in the treatment of other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, research could focus on the development of FMBTA as a potential drug candidate for the treatment of Alzheimer's disease and cancer.
Conclusion
In conclusion, FMBTA is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Future research could focus on developing more water-soluble derivatives of FMBTA and exploring its potential use in the treatment of other diseases. Overall, FMBTA has the potential to be a valuable tool in scientific research and drug discovery.
合成法
The synthesis of FMBTA involves the reaction of 4-fluoroaniline with 6-methyl-2-benzothiazolamine in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to produce FMBTA. This method has been optimized to produce high yields of FMBTA and can be easily scaled up for larger quantities.
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-2-8-14-15(10-11)22-17(19-14)20-16(21)9-5-12-3-6-13(18)7-4-12/h2-10H,1H3,(H,19,20,21)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVBYLUVBFHSOX-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)